molecular formula C10H8N4O3S B15364225 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide

2-amino-N-(5-nitro-thiazol-2-yl)-benzamide

Cat. No.: B15364225
M. Wt: 264.26 g/mol
InChI Key: DKHILXWWJUOGOR-UHFFFAOYSA-N
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Description

2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a thiazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide typically involves the following steps:

  • Nitration: The starting material, thiazole, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitrothiazole.

  • Amination: The nitro group is then reduced to an amino group, resulting in 2-amino-5-nitrothiazole.

  • Benzamide Formation: The amino group on the thiazole ring is coupled with benzamide through a condensation reaction, forming the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or amino group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are typically used.

  • Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide (NaOH) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitro compounds.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted thiazoles and benzamides.

Scientific Research Applications

2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antimicrobial and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 2-Amino-5-nitrothiazole: Similar structure but lacks the benzamide moiety.

  • Benzamide derivatives: Similar benzamide group but different heterocyclic components.

  • Thiazole derivatives: Similar thiazole ring but different substituents.

Uniqueness: 2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide is unique due to its combination of nitro and amino groups on the thiazole ring, which provides a balance of reactivity and stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

IUPAC Name

2-amino-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H8N4O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,11H2,(H,12,13,15)

InChI Key

DKHILXWWJUOGOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])N

Origin of Product

United States

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